molecular formula C9H18ClNO2 B6207699 rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis CAS No. 2694062-96-7

rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis

Cat. No. B6207699
CAS RN: 2694062-96-7
M. Wt: 207.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis (rac-MACH) is an organic compound that has been extensively studied in recent years due to its various applications in the field of science and technology. This synthetic compound has been used as a chiral building block in the synthesis of various drugs and other compounds, as well as for its biological activities.

Scientific Research Applications

Rac-MACH has several applications in the field of science and technology. It has been used in the synthesis of various drugs and other compounds, as well as for its biological activities. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses. Rac-MACH has also been used as a chiral building block in the synthesis of pharmaceuticals and other compounds, such as peptides and nucleosides. In addition, rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis has been used in the synthesis of chiral drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses. Rac-MACH may also act as an agonist of the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
Rac-MACH has been shown to have several biochemical and physiological effects. In animal studies, rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis has been shown to increase the activity of the enzyme acetylcholinesterase and to inhibit the enzyme monoamine oxidase. Rac-MACH has also been shown to increase the levels of the neurotransmitter acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease and Parkinson's disease. In addition, rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

Rac-MACH has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chiral nature makes it useful for the synthesis of chiral compounds. In addition, rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis has been shown to have several biochemical and physiological effects, making it useful for studying the effects of drugs and other compounds. However, rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis is not without its limitations. It is not very stable and can decompose over time, and it is also toxic in large amounts.

Future Directions

There are several potential future directions for research involving rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis. One area of research is the development of new methods for the synthesis of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis. Another potential area of research is the study of the biochemical and physiological effects of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis. Additionally, further research could be conducted to explore the potential applications of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis in the field of medicine, such as the development of new drugs for the treatment of various diseases. Finally, research could be conducted to explore the potential use of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis in the synthesis of other compounds, such as peptides and nucleosides.

Synthesis Methods

Rac-MACH can be synthesized by a variety of methods, including the use of chiral auxiliaries, asymmetric hydrogenation, and enzymatic methods. The most common method is the use of a chiral auxiliary. This method involves the reaction of a chiral auxiliary with an achiral starting material, followed by the removal of the auxiliary to form the desired product. Other methods, such as asymmetric hydrogenation and enzymatic methods, can also be used to synthesize rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis involves the reaction of (1R,3S)-3-aminocyclohexanol with methyl 2-bromoacetate, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "(1R,3S)-3-aminocyclohexanol", "Methyl 2-bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve (1R,3S)-3-aminocyclohexanol in diethyl ether and add methyl 2-bromoacetate. Stir the mixture at room temperature for several hours.", "Step 2: Add sodium hydroxide to the reaction mixture to hydrolyze the ester. Extract the product with diethyl ether and wash with water.", "Step 3: Add hydrochloric acid to the product to form the hydrochloride salt. Extract the product with diethyl ether and wash with water.", "Step 4: Dry the product and recrystallize from a suitable solvent to obtain rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis." ] }

CAS RN

2694062-96-7

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.